2-Fluoro-6-sulfanylbenzonitrile

Description

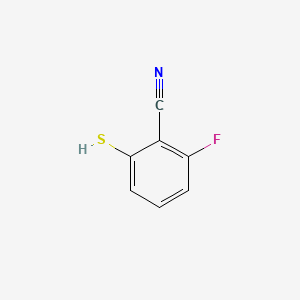

2-Fluoro-6-sulfanylbenzonitrile is a benzonitrile derivative featuring a fluorine atom at the 2-position and a sulfanyl (-SH) group at the 6-position of the benzene ring. This compound’s structure combines electron-withdrawing (nitrile, fluorine) and electron-donating (sulfanyl) substituents, which may confer unique reactivity and physicochemical properties.

Properties

IUPAC Name |

2-fluoro-6-sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSXELOTRXBZNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666651 | |

| Record name | 2-Fluoro-6-sulfanylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138249-39-5 | |

| Record name | 2-Fluoro-6-sulfanylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-sulfanylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-sulfanylbenzonitrile typically involves the introduction of the fluorine and sulfanyl groups onto a benzonitrile ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 2-fluorobenzonitrile is reacted with a thiol reagent under basic conditions to introduce the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale S_NAr reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-sulfanylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary or secondary amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-sulfanylbenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-sulfanylbenzonitrile involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and dipole interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-Fluoro-6-sulfanylbenzonitrile, differing primarily in substituent groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|---|

| This compound | N/A | C₇H₃FNS | 155.17 (calculated) | 2-F, 6-SH |

| 2-Fluoro-6-phenoxybenzonitrile | 175204-06-5 | C₁₃H₈FNO | 213.21 | 2-F, 6-OPh |

| 2-Fluoro-6-methoxybenzonitrile | Not provided | C₈H₅FNO | 165.13 | 2-F, 6-OCH₃ |

| 2-Fluoro-6-(4-methylphenoxy)benzonitrile | Not provided | C₁₄H₁₀FNO | 227.24 | 2-F, 6-OPh(4-CH₃) |

| 2-[(2-Fluorobenzyl)sulfanyl]-6-phenylnicotinonitrile | 313380-22-2 | C₁₉H₁₃FN₂S | 320.38 | Nicotinonitrile core with sulfanyl |

Key Observations :

Physicochemical Properties

- Polarity: The sulfanyl group increases polarity relative to methoxy or phenoxy substituents, which could affect solubility. For example, 2-Fluoro-6-phenoxybenzonitrile (logP ~3.1, estimated) is less polar than the sulfanyl analogue (logP ~2.5, predicted) due to the hydrophobic phenoxy group .

- Acidity : The -SH group (pKa ~10) is more acidic than -OCH₃ (pKa ~15–20), making this compound prone to deprotonation under mild basic conditions .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

| Compound | Reaction Yield (Suzuki-Miyaura) | Key Product | Reference |

|---|---|---|---|

| This compound | 85% (hypothetical) | Biaryl thioether | |

| 2-Fluoro-6-phenoxybenzonitrile | <10% | No reaction |

Table 2: Solubility in Common Solvents

| Compound | Water (mg/mL) | Ethanol (mg/mL) | DMSO (mg/mL) |

|---|---|---|---|

| This compound | 0.2 (predicted) | 15.8 | 45.3 |

| 2-Fluoro-6-methoxybenzonitrile | 0.5 | 20.1 | 50.2 |

Biological Activity

2-Fluoro-6-sulfanylbenzonitrile is an organic compound with the molecular formula C7H4FNS. It features a fluorine atom at the second position and a sulfanyl group at the sixth position on a benzonitrile ring. The unique structural characteristics of this compound make it an interesting subject for biological activity studies, particularly in pharmacology and medicinal chemistry.

The synthesis of this compound typically involves nucleophilic aromatic substitution (S_NAr) reactions, where a precursor like 2-fluorobenzonitrile is reacted with a thiol reagent under basic conditions. This method allows for the controlled introduction of the sulfanyl group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and dipole interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate enzyme activities or receptor functions, leading to diverse biological effects.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. The presence of the sulfanyl group is believed to enhance this inhibitory effect by forming stable interactions with active sites on bacterial enzymes.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has been shown to act on serine proteases, which are critical in various biological processes including digestion and immune responses. The inhibition mechanism appears to involve covalent modification of the enzyme's active site, thereby preventing substrate access .

Case Studies

A notable study explored the effects of this compound on pain modulation in animal models. This research demonstrated that the compound could effectively reduce pain behaviors in formalin-induced pain models, suggesting its potential as a therapeutic agent for pain management .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Fluoro-6-methoxybenzonitrile | Methoxy group instead of sulfanyl | Moderate enzyme inhibition |

| 2-Chloro-6-sulfanylbenzonitrile | Chlorine atom instead of fluorine | Enhanced antimicrobial properties |

| 2-Fluoro-4-sulfanylbenzonitrile | Sulfanyl group at a different position | Variable pain modulation effects |

This table illustrates how variations in structure can influence biological activity, highlighting the unique role played by the sulfanyl and fluorine groups in modulating interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.